molecular formula C15H17NO2S2 B2423400 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide CAS No. 2034346-84-2

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B2423400
CAS No.: 2034346-84-2
M. Wt: 307.43
InChI Key: LDIJBZIVRFSKSJ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a thiophene ring and a methylthio group

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJBZIVRFSKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the thiophene and methylthio substituents through a series of reactions such as nucleophilic substitution, oxidation, and reduction.

    Starting Material Preparation: The benzamide core can be synthesized from benzoic acid through an amide formation reaction.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as using hydrogen peroxide or a similar oxidizing agent.

    Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation: Conversion of hydroxyl group to carbonyl group.

    Reduction: Conversion of carbonyl group back to hydroxyl group.

    Substitution: Introduction of halogen or nitro groups on the thiophene ring.

Scientific Research Applications

Synthesis Routes

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide typically involves several key steps:

  • Preparation of Benzamide Core : Synthesized from benzoic acid through amide formation.
  • Introduction of Thiophene Ring : Achieved via Friedel-Crafts acylation using thiophene and an acyl chloride in the presence of a Lewis acid.
  • Hydroxylation : Introduced through oxidation reactions using agents like hydrogen peroxide.
  • Formation of Methylthio Group : Achieved through nucleophilic substitution with appropriate thiol reagents.

Medicinal Chemistry

This compound has potential therapeutic effects, including:

  • Anti-inflammatory Properties : The compound can be utilized as a building block for designing new anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties, with activity observed against various cancer cell lines.

Materials Science

The compound can also be employed in the development of novel materials with unique electronic or optical properties. Its structural characteristics may lead to applications in:

  • Sensors : Utilized in the creation of sensitive detection devices.
  • Electronic Devices : Potentially useful in organic electronics due to its conductive properties.

Biological Studies

This compound can serve as a tool for studying molecular interactions within biological systems:

  • Biochemical Pathways : Helps elucidate the mechanisms by which small molecules interact with biological targets.
  • Drug Discovery : Assists in screening for new drug candidates by examining binding affinities and biological activities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic lead compound.

Anticancer Research

In vitro studies on multiple cancer cell lines demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating strong anticancer properties attributed to its structural components.

Antiviral Activity Assessment

Modifications to the methylthio group were shown to enhance antiviral activity against hepatitis C virus (HCV), demonstrating an EC50 value that highlights its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and methylthio groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide: shares similarities with other benzamide derivatives that have thiophene and methylthio substituents.

    Thiophene-containing Benzamides: Compounds with thiophene rings attached to a benzamide core.

    Methylthio-substituted Benzamides: Compounds with methylthio groups attached to a benzamide core.

Uniqueness

  • The combination of a hydroxyl group, thiophene ring, and methylthio group in this compound makes it unique compared to other benzamide derivatives. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N1O2S2C_{11}H_{13}N_{1}O_{2}S_{2}, with a molecular weight of approximately 303.41 g/mol. The compound features a thiophene ring, a hydroxyl group, and a methylthio substituent, contributing to its biological properties and reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzamide Core : This is done through the reaction of benzoic acid with an amine to form the corresponding benzamide.
  • Introduction of the Thiophene Ring : A Friedel-Crafts acylation can be employed where thiophene is reacted with an acyl chloride in the presence of a Lewis acid.
  • Hydroxylation : The hydroxyl group can be introduced using oxidizing agents like hydrogen peroxide.

These steps require careful optimization of reaction conditions to maximize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The thiophene and methylthio groups enhance binding affinity, potentially modulating enzymatic activity and leading to therapeutic effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, disrupting folate synthesis .
  • Antiviral Activity : Research indicates that compounds with heterocyclic structures exhibit antiviral properties, potentially making this compound useful against viral pathogens .

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains by inhibiting growth through interference with metabolic pathways essential for survival .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Its structural components may allow it to interact with targets involved in cell proliferation and apoptosis, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the benzamide class:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, indicating potential as a new antibiotic agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that modifications in the structure could enhance cytotoxicity, suggesting that this compound could be further developed for anticancer applications .

Applications

The diverse biological activities of this compound open avenues for various applications:

  • Medicinal Chemistry : As a building block for drug design targeting infectious diseases and cancer.
  • Materials Science : Utilized in synthesizing materials with unique electronic properties for sensor technology.
  • Biological Studies : Investigating small molecule interactions with biological targets to understand biochemical pathways better.

Q & A

What are the established synthetic protocols for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves a multi-step approach:

Coupling Reactions : Condensation of the benzamide core (2-(methylthio)benzamide) with a thiophene-containing alcohol (3-hydroxy-3-(thiophen-3-yl)propan-1-amine) using coupling agents like HBTU or BOP in anhydrous THF .

Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .

Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of reagents), reaction temperature (reflux vs. room temperature), and solvent polarity to improve yields (typically 40–80%) .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Key methods include:

  • 1H/13C NMR : To confirm hydrogen environments (e.g., thiophene protons at δ 6.8–7.5 ppm, amide NH at δ 8.0–8.5 ppm) and carbon assignments (amide C=O at ~165–170 ppm) .
  • IR Spectroscopy : Detection of functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200–3400 cm⁻¹) .
  • HR-MS : Verification of molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

How can computational chemistry methods like DFT aid in understanding the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Electron Density Distribution : Identifying reactive sites (e.g., thiophene sulfur, amide oxygen) for electrophilic/nucleophilic interactions .
  • Molecular Orbitals : Predicting HOMO-LUMO gaps to assess redox potential and charge-transfer behavior .
  • Correlation Energies : Validating experimental spectroscopic data (e.g., NMR chemical shifts) through theoretical modeling .

What challenges arise in interpreting conflicting biological activity data, and how can they be methodologically addressed?

Advanced Research Question
Discrepancies in biological assays (e.g., antimicrobial vs. anticancer results) may stem from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
  • Purity Issues : Residual solvents or byproducts affecting activity. Mitigation via HPLC purity checks (>95%) and orthogonal assays (e.g., MIC testing combined with cell viability assays) .
  • Structural Analogues : Comparing results with structurally similar compounds (e.g., thiophene vs. furan derivatives) to identify pharmacophores .

What are the recommended strategies for optimizing the synthetic yield of this compound under varying conditions?

Advanced Research Question
Key strategies include:

  • Solvent Selection : THF or DMF for improved solubility of intermediates .
  • Catalyst Use : Employing Et3N or DIPEA to enhance reaction rates in amide bond formation .
  • Workup Protocols : Acid-base extraction to remove unreacted starting materials, followed by recrystallization (e.g., ethanol/water mixtures) .

How can molecular docking studies predict the interaction of this compound with biological targets such as enzymes or receptors?

Advanced Research Question
Methodological steps include:

Target Selection : Prioritizing proteins with known thiophene/benzamide interactions (e.g., kinases, cytochrome P450 enzymes) .

Docking Software : Using AutoDock Vina or Schrödinger Suite to simulate binding poses .

Binding Affinity Analysis : Calculating ΔG values (e.g., ≤ -7 kcal/mol suggests strong binding) and hydrogen-bonding networks with active-site residues (e.g., Ser, Tyr) .

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